molecular formula C21H18FN3O4S B6512451 methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate CAS No. 895785-16-7

methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate

Cat. No.: B6512451
CAS No.: 895785-16-7
M. Wt: 427.5 g/mol
InChI Key: JJEBPJINHANBTN-UHFFFAOYSA-N
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Description

Methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoylformamido linker and a 2-(3-fluorophenyl)-1,3-thiazole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-29-21(28)13-5-7-16(8-6-13)24-19(27)18(26)23-10-9-17-12-30-20(25-17)14-3-2-4-15(22)11-14/h2-8,11-12H,9-10H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEBPJINHANBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Fluorophenyl Group : Enhances the compound's reactivity and interaction with biological targets.
  • Carbamoyl and Formamido Groups : These functional groups may contribute to the compound's pharmacological profile.

Antimicrobial Activity

Compounds containing thiazole rings often exhibit significant antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the 3-fluorophenyl group may enhance these activities by improving binding affinity to microbial targets.

Anticancer Potential

Thiazole derivatives are also recognized for their anticancer effects. Studies have shown that thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cancer-related pathways merit further investigation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation of cancer cells or pathogens.
  • Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that control cell growth and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies have demonstrated that thiazole derivatives exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound showed promising results in preliminary tests.
  • Anticancer Activity : A study evaluating the cytotoxic effects of similar thiazole derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that these compounds could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of thiazole derivatives to enhance their biological activity. Modifications to the fluorophenyl group and variations in the carbamoyl moiety have been explored to improve efficacy and selectivity.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialThiazole Derivative (similar structure)Effective against S. aureus
AnticancerThiazole Derivative (similar structure)Induced apoptosis in MCF-7 cells
Enzyme InhibitionThiazole DerivativeInhibited key metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as benzoate esters, carbamoyl/urea groups, or fluorinated aromatic systems. Data are derived from studies on solubility, biological activity, and molecular interactions.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Application Key Data
Methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate 3-Fluorophenyl, 1,3-thiazole, carbamoylformamido Likely enzyme inhibition (inferred) N/A (specific data not provided)
Methyl 4-(carbamoylamino)benzoate (from ) Carbamoylamino Aquaporin-3 and -7 inhibition IC₅₀: 0.5–5 µM (varies by substituent)
Ethyl 4-[[[2-[(4-fluorophenyl)methyl-(thiophen-2-ylmethyl)amino]-2-oxidanylidene-ethyl]-prop-2-enyl-carbamoyl]amino]benzoate (from ) Fluorophenyl, thiophene, carbamoyl Not explicitly stated (structural analog) SMILES: Provided; no activity data
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (from ) Triazinyl, sulfonylurea Herbicide (metsulfuron methyl ester) Mode of action: Acetolactate synthase inhibition
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate (from ) Fluorophenyl, chromenone, pyrazolopyrimidine Kinase inhibition (inferred) MP: 258–260°C; Mass: 572.4 (M+1)

Key Structural and Functional Differences

Core Heterocycles: The target compound contains a 1,3-thiazole ring, which is less common in the analogs listed. For example, highlights nitrothiophene-urea derivatives, while focuses on triazinyl-sulfonylurea herbicides. Thiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to thiophene or triazine analogs .

Fluorination Patterns :

  • The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substitution in . Fluorine’s position on the aromatic ring can drastically alter electronic properties and steric interactions, influencing solubility and binding affinity .

Carbamoyl vs. Sulfonylurea Linkers :

  • The carbamoylformamido group in the target compound differs from the sulfonylurea moieties in . Sulfonylureas are classic herbicides, whereas carbamoylformamido groups are more prevalent in enzyme inhibitors (e.g., aquaporins in ), suggesting divergent applications .

Ester Groups :

  • The methyl benzoate ester in the target compound is shared with –6 analogs. Ethyl esters (e.g., ) may confer slower hydrolysis rates compared to methyl esters, affecting bioavailability .

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